molecular formula C9H9F2N B1422021 (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine CAS No. 1459719-81-3

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Cat. No.: B1422021
CAS No.: 1459719-81-3
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-RCOVLWMOSA-N
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Description

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine ( 1459719-81-3) is a high-value chiral cyclopropane amine intermediate of significant importance in pharmaceutical research and development . This compound is a stereoisomer of a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Ticagrelor, an oral antiplatelet medication used to treat acute coronary syndromes . Its molecular formula is C9H9F2N, with an average molecular weight of 169.17 g/mol . As a pharmaceutical intermediate, its primary research value lies in its incorporation into more complex molecules to confer specific biological activity. The cyclopropane ring and chiral amine functionality make it a versatile scaffold for medicinal chemistry and drug discovery programs. The compound is typically supplied as a powder and should be stored in a refrigerator between 2-8°C, under an inert atmosphere for optimal stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459719-81-3
Record name 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Reduction via CBS Catalyst

One of the most authoritative and industrially relevant methods for preparing (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine involves a chiral asymmetric reduction step using the Corey-Bakshi-Shibata (CBS) catalyst system. This method is detailed in Chinese patent CN104974017B and involves the following key steps:

  • Starting from a precursor compound (denoted as formula VI), which is a prochiral ketone or related intermediate.
  • Performing CBS asymmetric reduction using a chiral oxazaborolidine catalyst (formula VII) with a borane reducing agent such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
  • This step yields the chiral alcohol intermediate (formula V) with high enantiomeric excess.
  • Subsequent cyclopropanation converts this intermediate into the cyclopropane-containing compound (formula IV).
  • The amide formation and Hofmann degradation steps follow to yield the target cyclopropanamine (formula II).
  • Finally, salt formation with D-mandelic acid affords a stable crystalline salt form (formula I), facilitating purification and handling.

This method is advantageous for industrial production due to its high stereoselectivity, environmental compatibility, and improved yield, addressing the need for scalable and efficient synthesis of this key intermediate.

Multi-Step Synthesis from 3,4-Difluorobenzaldehyde

An alternative synthetic route, described in EP2644590A1, starts from 3,4-difluorobenzaldehyde and proceeds through several transformations:

  • Knoevenagel condensation with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid.
  • Conversion to the corresponding acid chloride using thionyl chloride.
  • Esterification with L-menthol to form a chiral ester intermediate.
  • Cyclopropanation using dimethylsulfoxonium methylide in the presence of sodium iodide and sodium hydroxide to form a cyclopropane ester.
  • Hydrolysis to the corresponding cyclopropanecarboxylic acid.
  • Conversion to the acid chloride and subsequent azide formation.
  • Finally, reduction of the azide yields the desired cyclopropanamine.

This route emphasizes stereochemical control via chiral auxiliaries (Oppolzer’s sultam or L-menthol esters) and classical organic transformations, providing an alternative for laboratories with access to these reagents and conditions.

Biological Preparation Method

A biological preparation method is also reported (CN106701840B), which involves enzymatic or microbial processes to obtain the chiral cyclopropanamine D-mandelate salt. This biocatalytic approach offers potential advantages in terms of mild reaction conditions, environmental friendliness, and stereoselectivity, though industrial scalability and yield data are less well documented.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can undergo oxidation reactions to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert this compound into various amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Phenyl derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Synthesis of CPA

The synthesis of (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine typically involves several steps that convert starting materials into the desired cyclopropanamine derivative. A notable method includes the use of 3,4-difluorobenzaldehyde and malonic acid in the presence of various reagents to yield intermediates that are subsequently transformed into CPA. This process has been optimized for industrial applicability and environmental safety by employing non-hazardous reagents .

Pharmacological Applications

One of the primary applications of this compound is as an intermediate in the synthesis of ticagrelor (TCG), a potent P2Y12 receptor antagonist used in antiplatelet therapy. Ticagrelor is indicated for the treatment and prevention of thrombotic cardiovascular events . The ability of CPA to effectively modulate platelet aggregation makes it a valuable compound in cardiovascular pharmacotherapy.

Neuropharmacology

Research indicates that compounds similar to CPA may exhibit neuroprotective properties. Studies have suggested that cyclopropanamine derivatives can influence neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases . The specific interactions and mechanisms remain an active area of investigation.

Case Study 1: Ticagrelor Synthesis

A study detailed the synthesis of ticagrelor from this compound. The researchers highlighted the efficiency of the synthetic route developed for CPA, which minimized environmental impact while maximizing yield. The study concluded that optimizing the synthesis of CPA not only reduces costs but also enhances accessibility for pharmaceutical applications .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuropharmacological effects, researchers evaluated various derivatives of cyclopropanamines for their ability to protect neuronal cells from oxidative stress. The findings indicated that certain modifications to the CPA structure could enhance its protective effects against neurotoxicity .

Data Tables

Step DescriptionReagents UsedOutcome
Reaction of malonic acid with aldehydePyridine, piperidineIntermediate formation
Conversion to cyclopropaneThionyl chlorideCyclopropane derivative
Final aminationAqueous hydroxylamine(1S,2S)-CPA

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Structural Analogues

The compound’s stereoisomers and structural analogues differ in substituent positions, fluorine substitution patterns, or cyclopropane ring configurations. Below is a comparative analysis:

Compound CAS Number Stereochemistry Role in Ticagrelor Synthesis Key Properties
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 1459719-81-3 (1S,2S) Impurity (Ticagrelor Related Compound 11) Limited solubility data; requires chiral HPLC for detection .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 220352-38-5 (1R,2S) Key intermediate High enantiomeric excess (99.9%) via D-mandelate resolution; yield: 32% .
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine 1345413-20-8 (1S,2R) Impurity (Ticagrelor Related Compound 6) Slightly soluble in DMSO/methanol; used in quality control .
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine 1446475-48-4 (1R,2R) Impurity (Ticagrelor Related Compound 5) Synthesized via similar routes but with divergent stereochemical outcomes .
rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 1006614-49-8 Racemic mixture Non-pharmacological use Lower enantiomeric purity; used in reference standards .

Physicochemical and Pharmacological Differences

  • Solubility : The (1R,2S)-isomer hydrochloride salt is highly soluble in polar solvents, while the (1S,2S)-isomer lacks detailed solubility data but is presumed less pharmaceutically favorable .
  • Pharmacological Activity : The (1R,2S)-isomer is pharmacologically relevant due to its integration into ticagrelor’s structure, directly contributing to P2Y₁₂ receptor binding . In contrast, the (1S,2S)-isomer lacks therapeutic utility and is monitored as an impurity .

Key Research Findings

Chiral Resolution : D-mandelic acid effectively resolves (1R,2S)-isomer with 99.9% enantiomeric excess, critical for ticagrelor’s efficacy .

Process Optimization : Use of L-menthol and CuI in cyclopropanation improves yield and stereoselectivity, reducing (1S,2S)-isomer formation .

Impurity Profiling : Chiral HPLC methods detect (1S,2S)-isomer at ppm levels, ensuring compliance with regulatory limits .

Biological Activity

(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, often referred to as a cyclopropanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring and a difluorophenyl substituent, which may influence its pharmacological properties.

  • Molecular Formula : C9H10F2N
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1402222-66-5

The compound's stereochemistry is crucial for its biological activity, as the (1S,2S) configuration can significantly impact its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes in the body. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Pharmacological Effects

The compound has been linked to several pharmacological activities:

  • Antidepressant Properties : Similar compounds have shown efficacy in alleviating symptoms of depression by modulating neurotransmitter levels.
  • Neuroprotective Effects : Some studies suggest that derivatives of cyclopropanamines may protect neuronal cells from degeneration.
  • Analgesic Activity : The compound may exhibit pain-relieving properties through its action on pain pathways.

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study demonstrated that cyclopropanamine derivatives can act as ligands for dopamine receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation .
  • Neurodegenerative Disorders : Research indicates that compounds with similar structures have been explored for their ability to inhibit processes associated with neurodegenerative diseases .
  • Toxicity Studies : Toxicological assessments have been performed to evaluate the safety profile of this compound in various formulations .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
(1R,2S)-CyclopropanamineCyclopropane ring; amine groupAntidepressant properties
(3,4-Difluorophenyl)ethylamineEthylene chain; difluorophenylNeuroactive effects
PhenethylamineAromatic ring; simple amineBroad pharmacological activities

The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to these similar compounds.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to maintain the desired stereochemistry . Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, and how do they differ from those for the (1R,2S) isomer?

  • Methodology : The synthesis typically involves stereoselective cyclopropanation. For example, the (1R,2S) isomer (a Ticagrelor intermediate) is synthesized via Sharpless asymmetric cyclopropanation using a chiral catalyst . To obtain the (1S,2S) isomer, researchers may invert reaction conditions (e.g., catalyst enantiomer or temperature) or employ kinetic resolution. Key steps include monitoring stereochemistry via chiral HPLC and verifying configurations with NOESY NMR or X-ray crystallography .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • Methodology :

  • NMR : Use NOESY to confirm spatial proximity of protons (e.g., cyclopropane ring protons and fluorophenyl substituents) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for salt forms (e.g., hydrochloride or mandelate derivatives) .
  • Chiral HPLC : Employ columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to separate enantiomers .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to minimize light exposure, as fluorophenyl groups may degrade under UV .

Advanced Research Questions

Q. How can the (1S,2S) isomer be resolved and quantified when present as an impurity in Ticagrelor intermediates?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) for bulk separation. Validate purity via mass balance and differential scanning calorimetry (DSC) .
  • Quantification : Develop a validated UPLC method with a limit of detection (LOD) <0.05% using charged aerosol detection (CAD) to account for non-UV-active impurities .

Q. What are the pharmacological implications of the (1S,2S) isomer compared to the (1R,2S) form in Ticagrelor?

  • Methodology :

  • In Vitro Assays : Compare P2Y12 receptor binding affinity using radioligand displacement assays. The (1R,2S) isomer is active, while the (1S,2S) form may exhibit antagonistic or reduced activity .
  • Pharmacokinetics : Assess metabolic stability in human liver microsomes. Stereochemical differences can alter CYP450 enzyme interactions, affecting clearance rates .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Reaction Optimization : Screen solvents (e.g., THF vs. dichloromethane) and catalysts (e.g., Rh(II) vs. Cu(I)) to identify yield-limiting steps.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., urea impurities from carbamate intermediates) that reduce yield .

Q. What strategies are effective for scaling up this compound synthesis while maintaining stereopurity?

  • Methodology :

  • Continuous Flow Chemistry : Minimize racemization by reducing residence time in reactive intermediates.
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., (R)-mandelic acid) to enhance enantiomeric excess (ee) >99% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

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